molecular formula C12H16N4O B13350715 (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine

(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine

Cat. No.: B13350715
M. Wt: 232.28 g/mol
InChI Key: HTPJMLAFRPQOSJ-UHFFFAOYSA-N
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Description

(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine: is a complex organic compound that features a unique structure combining an oxazole ring fused with a pyridine ring, attached to a piperidine ring with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole-pyridine core, followed by the introduction of the piperidine ring and finally the methanamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new medications targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine stands out due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C12H16N4O/c13-7-9-3-2-6-16(8-9)12-15-11-10(17-12)4-1-5-14-11/h1,4-5,9H,2-3,6-8,13H2

InChI Key

HTPJMLAFRPQOSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)CN

Origin of Product

United States

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